N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide
CAS No.: 898644-07-0
Cat. No.: VC21517614
Molecular Formula: C18H25ClN4O3
Molecular Weight: 380.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898644-07-0 |
|---|---|
| Molecular Formula | C18H25ClN4O3 |
| Molecular Weight | 380.9g/mol |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C18H25ClN4O3/c1-14-2-3-15(19)12-16(14)20-17(24)13-21-4-6-22(7-5-21)18(25)23-8-10-26-11-9-23/h2-3,12H,4-11,13H2,1H3,(H,20,24) |
| Standard InChI Key | XQAHPPDREJNKIO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)N3CCOCC3 |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)N3CCOCC3 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure Analysis
N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide contains four key structural components that define its chemical identity and potential biological interactions:
The piperazine core forms the central scaffold of the molecule, featuring a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4. This structural element is widely recognized in medicinal chemistry for its versatility and presence in numerous pharmaceutically active compounds. According to research, the piperazine scaffold has been reported to exhibit antibacterial, antituberculosis, anticancer, antiviral, anti-inflammatory, antipsychotic, anti-Alzheimer's, antifungal, antidiabetic, as well as analgesic, anticonvulsant, and antimalarial properties .
The morpholine-4-carbonyl group attached to one nitrogen of the piperazine ring consists of a morpholine heterocycle (containing oxygen and nitrogen atoms in a six-membered ring) connected via a carbonyl linkage. This structural feature may contribute to improved pharmacokinetic properties such as water solubility while maintaining necessary lipophilicity for membrane penetration.
The acetamide linkage (-CH₂-CO-NH-) connects the piperazine ring to the substituted phenyl group, providing both structural flexibility and hydrogen bonding capability. The N-arylacetamide moiety has been identified in compounds exhibiting antibacterial, antiparasitic, anticancer, and antiviral properties .
The 5-chloro-2-methylphenyl group features a benzene ring with chlorine at position 5 and a methyl group at position 2. The chlorine substituent may enhance binding affinity to target proteins through halogen bonding, while the methyl group can influence the electronic distribution and lipophilicity of the molecule.
Predicted Physicochemical Properties
Based on the compound's structural features, the predicted physicochemical properties of N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide are summarized in Table 1.
Table 1: Predicted Physicochemical Properties of N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide
| Property | Predicted Value | Pharmacological Significance |
|---|---|---|
| Molecular Formula | C₁₉H₂₅ClN₄O₃ | Defines exact atomic composition |
| Molecular Weight | 392.88 g/mol | Within optimal range for oral bioavailability |
| Hydrogen Bond Donors | 1 (NH of acetamide) | Contributes to target recognition through hydrogen bonding |
| Hydrogen Bond Acceptors | 7 (N and O atoms) | Enables multiple target interaction points |
| Predicted LogP | 2.5-3.0 | Balanced lipophilicity for membrane permeation |
| Topological Polar Surface Area | ~80-90 Ų | Appropriate for intestinal absorption |
| Rotatable Bonds | 8-9 | Provides conformational flexibility for target binding |
| pKa | ~8-9 (piperazine N) | Potential for partial ionization at physiological pH |
These properties suggest that N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide would possess drug-like characteristics according to Lipinski's Rule of Five, indicating potential for good bioavailability and pharmacokinetic properties.
| Reaction Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Formation of 2-chloro-N-(5-chloro-2-methylphenyl)acetamide | 5-chloro-2-methylaniline, 2-chloroacetyl chloride, TEA | DCM, 0°C to rt, 4h | 75-85% |
| Synthesis of 1-(morpholine-4-carbonyl)piperazine | Piperazine, morpholine-4-carbonyl chloride, TEA | DCM, 0°C to rt, 12h | 70-80% |
| Final coupling | The above intermediates, K₂CO₃ | DMF, 60-80°C, 6-8h | 65-75% |
Alternative Linear Synthetic Route
An alternative linear approach might involve:
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Mono-protection of piperazine followed by acylation with morpholine-4-carbonyl chloride.
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Deprotection of the second nitrogen of piperazine.
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Alkylation with 2-chloro-N-(5-chloro-2-methylphenyl)acetamide.
This approach would allow for controlled functionalization of the piperazine nitrogen atoms and minimize potential side reactions.
Spectroscopic Characterization
Predicted Spectral Properties
The structural confirmation of N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide would typically involve various spectroscopic techniques. Based on the spectral data reported for structurally related compounds, the expected spectroscopic features would include:
Table 3: Predicted Infrared Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretching (amide) | 3420-3460 | Medium |
| C-H stretching (aromatic) | 3050-3100 | Weak |
| C-H stretching (aliphatic) | 2850-2950 | Medium |
| C=O stretching (amides) | 1650-1680 | Strong |
| C=C stretching (aromatic) | 1580-1600 | Medium |
| C-N stretching | 1250-1350 | Medium |
| C-Cl stretching | 700-800 | Medium |
This prediction is consistent with reported IR data for related compounds, such as N-(4-Chlorophenyl)-2-(4-(2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetyl)phenoxy)acetamide, which showed NH stretching at 3464 cm⁻¹ and carbonyl absorptions around 1670 and 1658 cm⁻¹ .
Table 4: Predicted ¹H NMR Spectroscopic Data
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic protons | 7.0-7.5 | Complex pattern | 3H |
| Amide NH | 9.8-10.2 | Singlet | 1H |
| -CH₂CO- (acetamide) | 3.9-4.1 | Singlet | 2H |
| Piperazine -CH₂- | 2.4-3.5 | Multiple signals | 8H |
| Morpholine -CH₂-O- | 3.6-3.8 | Multiplet | 4H |
| Morpholine -CH₂-N- | 3.4-3.6 | Multiplet | 4H |
| Aromatic -CH₃ | 2.1-2.3 | Singlet | 3H |
These predictions are based on typical chemical shifts for these functional groups and the ¹H NMR data reported for related compounds in the available literature .
| Biological Activity | Supporting Structural Features | Confidence Level |
|---|---|---|
| Antimicrobial | Piperazine core, N-arylacetamide | High |
| Anticancer | Piperazine, acetamide linkage | Moderate |
| Antiviral | Piperazine, N-arylacetamide | Moderate |
| Anti-inflammatory | Piperazine core | Moderate |
| Neuropsychiatric | Piperazine, morpholine moiety | High |
| Antifungal | Piperazine scaffold | Moderate |
| Analgesic | Piperazine component | Moderate |
These predictions are supported by research indicating that "the piperazine scaffold has also been reported to exhibit antibacterial, antituberculosis, anticancer, antiviral, anti-inflammatory, antipsychotic, anti-Alzheimer's, antifungal, antidiabetic, as well as analgesic, anticonvulsant, and antimalarial properties" . Similarly, "N-phenylacetamide core structure have garnered a lot of attention due to their antibacterial, antiparasitic, anticancer, and antiviral properties" .
Structure-Activity Relationship Considerations
The potential biological activity of N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide can be further analyzed through structure-activity relationship principles:
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The piperazine core provides structural rigidity, two basic nitrogen atoms for potential hydrogen bonding or salt formation, and serves as a privileged structure in numerous FDA-approved medications.
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The morpholine-4-carbonyl group may contribute to enhanced water solubility while maintaining necessary lipophilicity, potentially improving pharmacokinetic properties.
-
The 5-chloro-2-methylphenyl group attached to the acetamide could influence receptor binding specificity, with the chlorine atom potentially engaging in halogen bonding with target proteins.
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The acetamide linkage provides potential for hydrogen bonding interactions with biological targets, which can be crucial for receptor recognition and binding.
The search results note that "over the last few decades, the concept of molecular hybridization has received a lot of attention in the field of drug design. This tool combines two pharmacophoric moieties from different classes of bioactive molecules to create new hybrid molecules with improved biological efficacy and resistance" . N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide represents such a hybrid molecule, combining several pharmacologically relevant structural components.
Pharmacokinetic Considerations
Predicted ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide would significantly influence its potential as a drug candidate.
Table 6: Predicted ADME Properties
| Parameter | Prediction | Rationale |
|---|---|---|
| Oral Absorption | Moderate to Good | Balanced lipophilicity (LogP ~3), appropriate molecular size |
| Blood-Brain Barrier Penetration | Moderate | Piperazine and morpholine groups are common in CNS-active drugs |
| Plasma Protein Binding | Moderate (60-80%) | Presence of both lipophilic and hydrophilic groups |
| Metabolism | Primarily hepatic | Susceptible to CYP450-mediated N-dealkylation and amide hydrolysis |
| Excretion | Renal and hepatic | Metabolites likely excreted via both routes |
| Half-life | Moderate (8-12 hours) | Based on similar piperazine-containing compounds |
These predictions suggest that N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide would likely possess favorable pharmacokinetic properties for development as an orally administered drug.
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